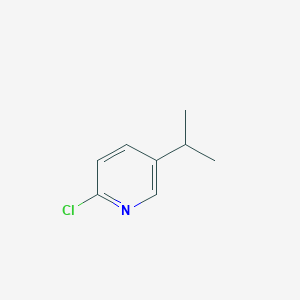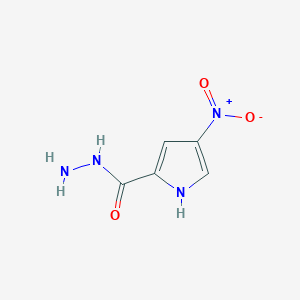
2-Chloro-5-isopropylpyridine
Descripción general
Descripción
2-Chloro-5-isopropylpyridine is a chemical compound with the CAS Number: 68700-93-6. It has a molecular weight of 155.63 and its molecular formula is C8H10ClN . It is stored at room temperature under an inert atmosphere .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-isopropylpyridine is 1S/C8H10ClN/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3 . The structure consists of a pyridine ring with a chlorine atom and an isopropyl group attached at the 2nd and 5th positions respectively .Chemical Reactions Analysis
In one reaction, 2-chloro-5-isopropylpyridine was added to a reaction mixture and then heated at 60°C overnight . The reaction was quenched by the addition of water and the resultant mixture was extracted with ethyl acetate .Physical And Chemical Properties Analysis
2-Chloro-5-isopropylpyridine is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 221.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . Its molar refractivity is 43.4±0.3 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Purification
Chemical Reactivity and Applications
The reactivity of pyridine derivatives has been explored for the creation of complex molecular structures. For example, a study on the fully regiocontrolled polyarylation of pyridine starting from related chloropyridines demonstrates the potential for designing environment-sensitive probes with applications in various scientific fields (Christelle Doebelin et al., 2014). Another area of interest includes the synthesis and photochemical isomerization of 2-chloro-5-methylpyridine-3-olefin derivatives, indicating the versatility of chloropyridines in producing compounds with potential antimicrobial activity (B. Gangadasu et al., 2009).
Material Science and Photophysical Properties
Derivatives of 2-chloro-5-isopropylpyridine could be utilized in material science and the development of photophysical properties. The synthesis of macrocyclic systems using perfluoro-4-isopropylpyridine, for instance, shows the capacity for complexation with both cations and anions, highlighting the potential for creating novel materials or sensors (R. Chambers et al., 2003).
Analytical Techniques
Analytical techniques for related compounds, such as 2-chloro-5-aminomethyl pyridine, have been developed to ensure purity and quantify concentrations, employing methods like HPLC with UV detection. Such methodologies are essential for the quality control of intermediates and final products in research and industrial applications (Wang Yue-feng, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-5-propan-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJROFGCOSDKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297676 | |
| Record name | 2-Chloro-5-(1-methylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-isopropylpyridine | |
CAS RN |
68700-93-6 | |
| Record name | 2-Chloro-5-(1-methylethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68700-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(1-methylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-(propan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2R)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate](/img/structure/B1353412.png)











![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)
